molecular formula C11H11Cl2F3N2 B15114972 3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine

3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine

Katalognummer: B15114972
Molekulargewicht: 299.12 g/mol
InChI-Schlüssel: LLQRVLIWWIRSGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a chemical compound known for its unique structural properties and significant applications in various fields. It is characterized by the presence of dichloro and trifluoromethyl groups attached to a pyridine ring, which imparts distinct chemical and physical properties to the compound.

Vorbereitungsmethoden

The synthesis of 3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves multiple steps, typically starting with the chlorination of 2-amino-5-methylpyridine. This is followed by diazotization and subsequent reaction with copper(I) chloride to form 2,3-dichloro-5-trichloromethylpyridine. The final step involves fluorination using hydrogen fluoride to yield the desired product . Industrial production methods often employ similar routes but are optimized for higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in disrupting cellular processes, particularly in pests and pathogens .

Vergleich Mit ähnlichen Verbindungen

3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine can be compared with other trifluoromethylpyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C11H11Cl2F3N2

Molekulargewicht

299.12 g/mol

IUPAC-Name

3,5-dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine

InChI

InChI=1S/C11H11Cl2F3N2/c12-8-5-9(13)10(17-6-8)18-3-1-7(2-4-18)11(14,15)16/h5-7H,1-4H2

InChI-Schlüssel

LLQRVLIWWIRSGC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C(F)(F)F)C2=C(C=C(C=N2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.